

# 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde IUPAC name

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## Compound of Interest

Compound Name: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

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An In-depth Technical Guide to **3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde**

## Introduction

**3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde** is a heterocyclic aromatic aldehyde. The pyrazole core is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] This compound serves as a versatile synthetic intermediate for the development of more complex, poly-functionalized molecules and novel pharmaceutical agents.[5][6][7] Its synthesis is typically achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[8][9][10][11]

The preferred IUPAC name for this compound is **3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde**. [12]

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde** is provided below.

Property	Value	Reference
IUPAC Name	3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde	[12]
CAS Number	22042-79-1	[12][13][14][15]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O	[12][14][16][17]
Molecular Weight	200.24 g/mol	[12][16]
Melting Point	397–399 K (124-126 °C)	[16]
Appearance	Needles (from aqueous ethanol)	[16]
SMILES	<chem>CC1=NN(C(C)=C1C=O)C1=C</chem> <chem>C=CC=C1</chem>	[12][17]
InChIKey	VOMRTQQGXWPTJK- UHFFFAOYSA-N	[12][17][18]

## Crystallographic Data

X-ray crystallography has been used to determine the three-dimensional structure of the molecule. The aldehyde group is nearly coplanar with the pyrazole ring.[16] The phenyl and pyrazole rings are twisted with respect to each other.[16]

Crystal Data Parameter	Value
Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O
Molecular Weight	200.24
Crystal System	Monoclinic
a	6.6264 (4) Å
b	6.7497 (4) Å
c	22.6203 (12) Å
β	94.785 (5)°
Volume	1008.19 (10) Å <sup>3</sup>
Z	4
Radiation	Mo Kα
Temperature	100 K

Data sourced from Asiri et al. (2012).[\[16\]](#)

## Experimental Protocols

### Synthesis via Vilsmeier-Haack Reaction

The synthesis of **3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde** is efficiently achieved through the Vilsmeier-Haack reaction.[\[16\]](#) This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl<sub>3</sub>).[\[8\]\[9\]\[11\]](#)

Detailed Methodology:

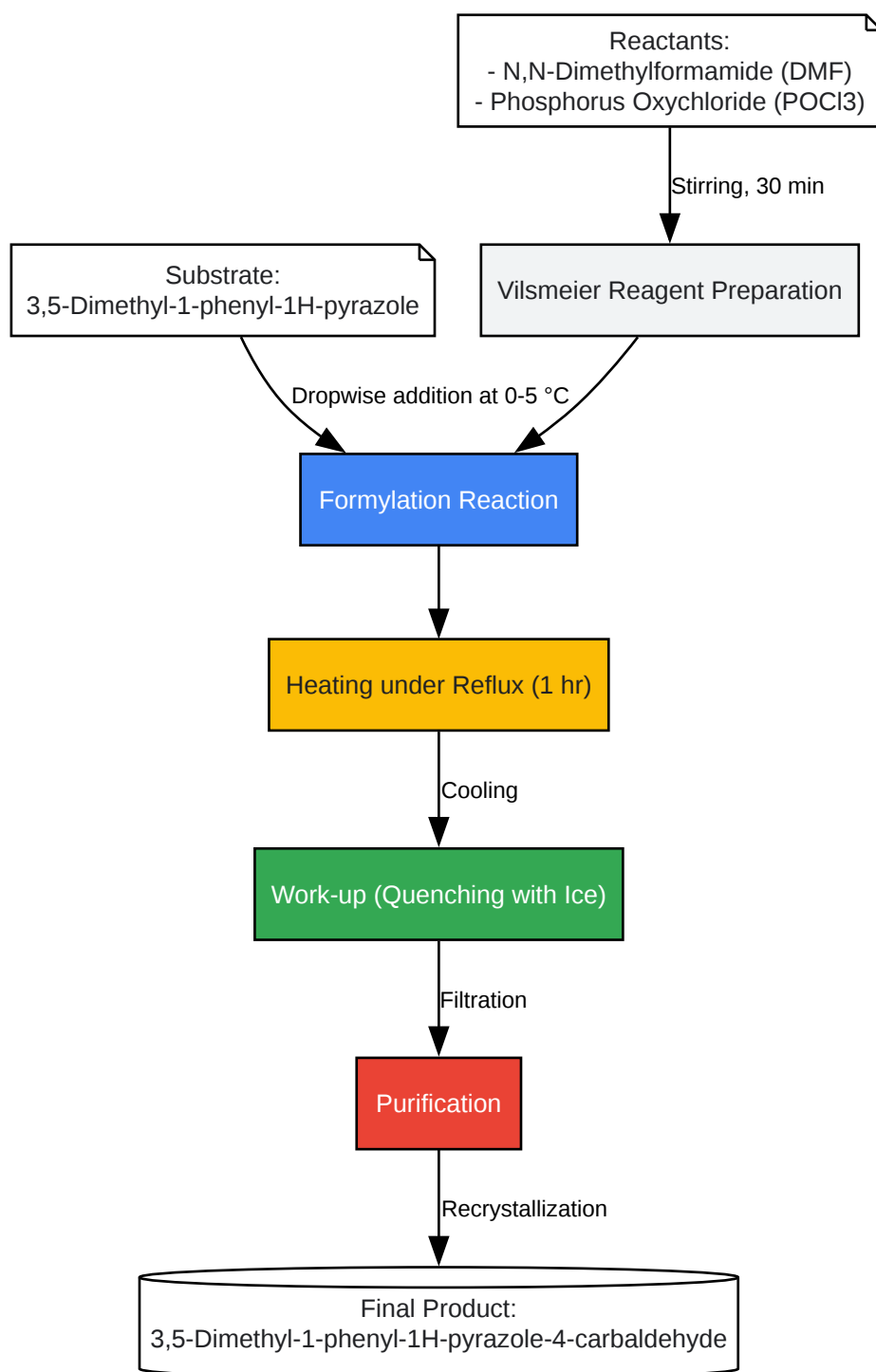
- **Vilsmeier Reagent Formation:** To a cold solution of N,N-dimethylformamide (DMF, 1.46 g, 20 mmol), freshly distilled phosphorus oxychloride (POCl<sub>3</sub>, 1.54 g, 10 mmol) is added with stirring over a period of 30 minutes. This in situ reaction forms the electrophilic Vilsmeier reagent (chloroiminium ion).

- **Formylation:** A solution of the starting material, 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml), is added dropwise to the Vilsmeier reagent while maintaining the temperature between 273–278 K (0–5 °C).
- **Reaction Completion:** The resulting mixture is heated under reflux for 1 hour.
- **Work-up and Isolation:** After cooling, the reaction mixture is poured into crushed ice with continuous stirring.
- **Purification:** After 15 minutes, the precipitate is filtered and recrystallized from aqueous ethanol to yield the final product as needles. The reported yield is 69%.<sup>[16]</sup>

## Visualizations

### Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of the target compound.

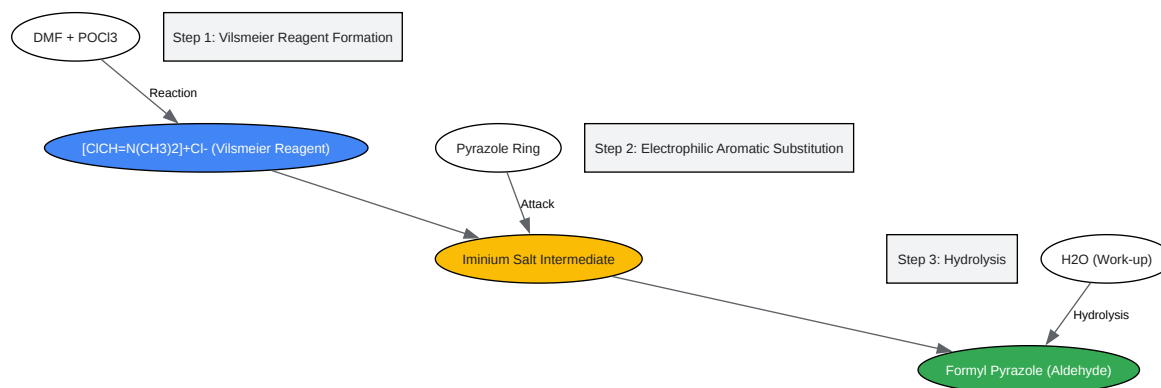


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Caption: Experimental workflow for the synthesis of **3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde**.

## Vilsmeier-Haack Reaction Mechanism

The diagram below outlines the plausible mechanism for the formylation of the pyrazole ring.



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Caption: Plausible mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.[8][9]

## Spectroscopic Data

While detailed spectral data requires access to specialized databases, key parameters from NMR studies have been reported.

<sup>1</sup> H NMR Spectroscopy Data	
Solvent	DMSO-d6
Spectrometer Frequency	300.135 MHz
Temperature	318 °C

Data sourced from SpectraBase.[18]

## Applications in Drug Development

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents. The functional groups on **3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde**—specifically the aldehyde—provide a reactive handle for further chemical modifications. This allows for its use

as a building block in the synthesis of a diverse array of molecules with potential biological activities, including but not limited to:

- Anti-inflammatory agents[2][3]
- Analgesics[2][7]
- Anticancer agents[1]
- Antimicrobial and antifungal compounds[2]

The structural motif is present in several marketed drugs, highlighting the pharmaceutical importance of the pyrazole core. Researchers can leverage this scaffold to design and synthesize novel compounds for screening against various disease targets.

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